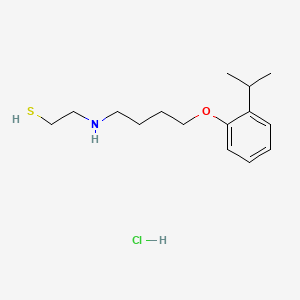
Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethanethiol group and a substituted phenoxybutylamino group. The hydrochloride form of this compound enhances its solubility in water, making it more versatile for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the substituted phenoxybutylamine, which is then reacted with ethanethiol under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanethiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of amino-substituted derivatives.
科学的研究の応用
Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride include other substituted phenoxybutylamines and thiol-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for a variety of applications, from organic synthesis to potential therapeutic uses.
特性
CAS番号 |
38920-71-7 |
|---|---|
分子式 |
C15H26ClNOS |
分子量 |
303.9 g/mol |
IUPAC名 |
2-[4-(2-propan-2-ylphenoxy)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C15H25NOS.ClH/c1-13(2)14-7-3-4-8-15(14)17-11-6-5-9-16-10-12-18;/h3-4,7-8,13,16,18H,5-6,9-12H2,1-2H3;1H |
InChIキー |
VPVBMLNYLRWVPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1OCCCCNCCS.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















